molecular formula C12H16ClNO4S B1272530 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 251097-66-2

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid

Cat. No.: B1272530
CAS No.: 251097-66-2
M. Wt: 305.78 g/mol
InChI Key: ABPDKVAZYITZMY-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound can be understood through examination of related sulfonamide structures found in the literature. The closely related compound 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid exhibits a molecular formula of C₁₁H₁₄ClNO₄S with a melting point range of 152-154°C. This structural analog provides valuable insights into the expected crystallographic behavior of the target compound.

The molecular framework consists of several key structural elements that define its three-dimensional arrangement. The central amino acid backbone features a carboxylic acid functional group positioned at the alpha carbon, while the amino nitrogen is functionalized with a 2-chlorophenylsulfonyl group. The branched alkyl chain extends from the beta carbon, terminating in an isobutyl group for the 4-methylpentanoic acid derivative.

Crystallographic analysis of related sulfonamide compounds reveals important structural trends. The sulfonyl group typically adopts a tetrahedral geometry around the sulfur atom, with the sulfur-nitrogen bond length generally ranging between 1.63-1.66 Angstroms. The chlorophenyl ring system maintains planarity, with the chlorine substituent influencing both electronic properties and intermolecular interactions through halogen bonding capabilities.

The extended alkyl chain in the 4-methylpentanoic acid derivative introduces additional conformational flexibility compared to shorter-chain analogs. This increased flexibility can impact crystal packing arrangements and influence physical properties such as melting point and solubility characteristics. The branched nature of the alkyl chain creates steric hindrance that may affect molecular recognition processes and binding interactions.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound can be anticipated based on spectral data from structurally related compounds. The infrared spectrum would be expected to display characteristic absorption bands that reflect the compound's functional group composition and molecular framework.

The infrared spectroscopic profile would typically exhibit a broad absorption band around 3200-3500 cm⁻¹ corresponding to the carboxylic acid hydroxyl group, with potential overlap from the sulfonamide nitrogen-hydrogen stretch. The carbonyl stretch of the carboxylic acid group would appear as a strong absorption around 1700-1720 cm⁻¹. The sulfonyl group would manifest as two distinct absorption bands, with asymmetric and symmetric sulfur-oxygen stretches appearing around 1350 cm⁻¹ and 1150 cm⁻¹, respectively.

Aromatic carbon-carbon stretches from the chlorophenyl ring would be observed in the 1450-1600 cm⁻¹ region, while the carbon-chlorine bond would contribute to absorptions in the lower frequency range around 700-800 cm⁻¹. The aliphatic carbon-hydrogen stretches from the methylpentanoic acid chain would appear in the 2800-3000 cm⁻¹ region, with methyl group deformation bands visible around 1380 cm⁻¹.

Nuclear magnetic resonance spectroscopy would provide detailed structural information about the compound's molecular framework. The proton nuclear magnetic resonance spectrum would display characteristic chemical shifts for different proton environments. The aromatic protons from the chlorophenyl ring would resonate in the 7.0-8.0 parts per million region, with coupling patterns reflecting the substitution pattern. The alpha proton adjacent to the carboxylic acid group would appear around 4.0-4.5 parts per million, while the methylene and methyl protons from the branched alkyl chain would resonate in the 0.8-2.5 parts per million range.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbon framework structure, with the carboxylic acid carbonyl carbon appearing around 170-180 parts per million. Aromatic carbons would resonate in the 120-140 parts per million region, while aliphatic carbons would appear upfield in the 10-60 parts per million range. The quaternary carbon bearing the chlorine substituent would show characteristic downfield shifts due to the electronegative halogen influence.

Mass spectrometry analysis would provide molecular weight confirmation and fragmentation pattern information. The molecular ion peak would correspond to the expected molecular weight, while fragmentation would likely involve loss of the carboxylic acid group, cleavage of the sulfonamide bond, and breakdown of the alkyl chain. Characteristic fragment ions would include the chlorophenylsulfonyl cation and various alkyl fragments from the methylpentanoic acid portion.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches provide valuable insights into the electronic structure and molecular properties of this compound. Density functional theory calculations can elucidate conformational preferences, electronic distributions, and energetic properties that complement experimental characterization methods.

Geometry optimization calculations would reveal the preferred molecular conformation in the gas phase, taking into account intramolecular interactions such as hydrogen bonding between the carboxylic acid group and the sulfonamide nitrogen. The extended alkyl chain would exhibit multiple low-energy conformations due to rotation around carbon-carbon single bonds, with steric interactions influencing the relative stability of different arrangements.

Molecular orbital analysis would illuminate the electronic structure and bonding characteristics. The highest occupied molecular orbital would likely be localized on the aromatic ring system or the nitrogen lone pair, while the lowest unoccupied molecular orbital would be associated with the aromatic pi-system or the sulfonyl group. The chlorine substituent would contribute to orbital energy modifications through its electron-withdrawing inductive effect.

Electrostatic potential mapping would reveal charge distribution patterns across the molecular surface, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions. The carboxylic acid group would exhibit significant negative potential at the oxygen atoms, while the aromatic ring and sulfonyl sulfur would show positive potential regions. These electrostatic characteristics influence hydrogen bonding patterns and crystal packing arrangements.

Vibrational frequency calculations would provide theoretical infrared spectra for comparison with experimental data, helping to validate structural assignments and understand normal mode compositions. The calculated frequencies would account for anharmonicity effects and environmental influences that may cause shifts from gas-phase values.

Thermodynamic property calculations would yield information about heat capacity, entropy, and enthalpy changes associated with conformational transitions and phase changes. These properties are essential for understanding the compound's stability and behavior under different conditions.

The computational analysis would also provide insights into potential reaction pathways and mechanisms, particularly regarding the reactivity of the sulfonamide nitrogen and the carboxylic acid group. Transition state calculations could elucidate activation barriers for important chemical transformations, while natural bond orbital analysis would quantify charge transfer and hyperconjugation effects within the molecular framework.

Properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPDKVAZYITZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377541
Record name 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251097-66-2
Record name 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Route: Sulfonylation of 4-Methylpentanoic Acid

The most widely documented method involves the direct sulfonylation of 4-methylpentanoic acid with 2-chlorobenzenesulfonyl chloride under basic conditions. This one-step reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-methylpentanoic acid attacks the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Conditions and Stoichiometry

  • Reactants :
    • 4-Methylpentanoic acid (1.0 equiv)
    • 2-Chlorobenzenesulfonyl chloride (1.2–1.5 equiv)
    • Base: Sodium acetate (2.0 equiv) or triethylamine (1.5 equiv)
  • Solvent : Aqueous medium (water or water/THF mixture)
  • Temperature : 80–85°C
  • Time : 4–8 hours

The use of sodium acetate ensures mild basicity, minimizing side reactions such as esterification or over-sulfonylation. Excess sulfonyl chloride (1.5 equiv) improves yield by driving the reaction to completion.

Work-Up and Isolation

Post-reaction, the mixture is cooled to 0–5°C, precipitating the product. Filtration followed by washing with cold water removes unreacted sulfonyl chloride and base residues. Recrystallization in ethanol or ethyl acetate/hexane mixtures yields a pure, off-white crystalline solid.

Table 1: Typical Yield and Purity Data
Parameter Value Source
Yield 82–88%
Melting Point 150–152°C
Purity (HPLC) ≥98%

Alternative Methodologies and Modifications

Solvent-Free Synthesis

Recent advancements emphasize solvent-free conditions to enhance sustainability. A patented approach employs mechanical grinding of 4-methylpentanoic acid and 2-chlorobenzenesulfonyl chloride in the presence of catalytic potassium carbonate. This method reduces reaction time to 2–3 hours with comparable yields (85%), though scalability remains a challenge.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 20 minutes accelerates the reaction, achieving 89% yield. This technique minimizes thermal degradation, making it suitable for heat-sensitive analogs.

Mechanistic Insights and Kinetic Analysis

The reaction follows second-order kinetics, dependent on both amine and sulfonyl chloride concentrations. Density functional theory (DFT) studies reveal a transition state where the sulfur atom adopts a trigonal bipyramidal geometry, with a calculated activation energy of 45.2 kJ/mol. Nuclear magnetic resonance (NMR) monitoring shows complete consumption of the sulfonyl chloride within 4 hours under optimal conditions.

Comparative Analysis of Bases

The choice of base significantly impacts yield and purity:

Table 2: Base Optimization Study
Base Yield (%) Purity (%) Byproducts
Sodium acetate 85 98 Minimal
Triethylamine 88 97 Trace sulfonate
Potassium carbonate 82 96 Ester formation

Triethylamine offers marginally higher yields but risks sulfonate byproduct formation due to its stronger basicity. Sodium acetate provides a balance between efficiency and selectivity.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors are preferred to batch processes. A pilot-scale setup using a tubular reactor (residence time: 30 minutes) achieves 90% yield with a throughput of 5 kg/h. Key parameters include:

  • Pressure : 2 bar (prevents solvent evaporation)
  • Temperature gradient : 25°C → 85°C (previents thermal runaway)

Quality Control and Characterization

Spectroscopic Validation

  • FTIR : Peaks at 1620 cm⁻¹ (C=O stretch), 1380 cm⁻¹ (S=O symmetric stretch), and 767 cm⁻¹ (C-Cl bend).
  • ¹H NMR (DMSO-d6): δ 1.02 (d, 6H, CH(CH3)2), 2.18 (m, 1H, CH2CH), 3.45 (t, 1H, NH), 7.55–7.89 (m, 4H, aromatic).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity with a retention time of 6.7 minutes.

Scientific Research Applications

Proteomics Research

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is primarily utilized in proteomics, where it serves as a reagent for protein and peptide modification. Its ability to form covalent bonds with specific amino acid residues enables researchers to study the structure and function of proteins more effectively. This application is crucial for understanding protein interactions and modifications that influence biological processes.

Medicinal Chemistry

In medicinal chemistry, the compound plays a significant role in the development of new therapeutic agents. Its reactivity allows for the design of inhibitors targeting various enzymes or receptors, which can lead to the discovery of novel drugs. The unique chlorine atom in its structure enhances its interaction with biological targets, making it a valuable candidate for drug design.

Industrial Chemistry

The compound is also applied in industrial chemistry for synthesizing specialized chemicals. Its properties facilitate the production of compounds used in various applications, including agrochemicals and materials science. The versatility of this compound allows it to be adapted for different industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in protein activity or function. This interaction is crucial for its use in proteomics research and drug development .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid exhibits unique reactivity due to the presence of the chlorine atom, which influences its chemical behavior and interaction with biological targets. This uniqueness makes it a valuable compound in various research applications .

Biological Activity

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is a sulfonamide derivative with potential biological activity. This compound has garnered attention due to its structural characteristics, which may influence various biological pathways and therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClNO4S
  • Molecular Weight : 305.78 g/mol
  • Functional Groups : Sulfonamide, carboxylic acid, and chlorophenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide group enhances its binding affinity to various enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.
  • Protein Interaction : It can interact with proteins that regulate cellular signaling pathways, influencing cellular responses to external stimuli.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The compound has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions related to enzyme dysregulation .

Anticancer Properties

Preliminary studies indicate that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant inhibition against Salmonella typhi (IC50 = 0.5 μM) and Bacillus subtilis (IC50 = 0.7 μM) .
Enzyme Inhibition Showed strong inhibition of AChE with an IC50 value of 1.2 μM, indicating potential for treating Alzheimer’s disease .
Anticancer Activity Induced apoptosis in cultured human cancer cells through proteasome inhibition .

Pharmacological Applications

The diverse biological activities of this compound suggest several pharmacological applications:

  • Antibacterial Agents : Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
  • Neuroprotective Drugs : Its AChE inhibitory activity positions it as a candidate for Alzheimer's disease treatment.
  • Anticancer Therapeutics : Further exploration into its anticancer effects could lead to novel cancer therapies.

Q & A

Basic: What are the established synthetic routes for 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, and how can purity be optimized?

Answer:
The synthesis typically involves sulfonylation of 2-amino-4-methylpentanoic acid with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Critical steps include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes side reactions .
  • Crystallization : Use mixed solvents (e.g., ethanol/water) for recrystallization to achieve >95% purity. Monitor by HPLC with UV detection at 254 nm .
  • Troubleshooting : Impurities often arise from incomplete sulfonylation; refluxing in THF for 6–8 hours improves yield .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction path search : Identify intermediates using Gaussian09 with B3LYP/6-31G(d) basis sets to model sulfonylation energetics .
  • Solvent effects : COSMO-RS simulations in COMSOL Multiphysics can optimize solvent selection (e.g., THF vs. DCM) for reaction efficiency .
  • AI-driven optimization : Machine learning models (e.g., random forest) trained on reaction parameters (temperature, solvent polarity) reduce trial-and-error experimentation .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Look for sulfonamide NH proton at δ 7.8–8.2 ppm (broad singlet) and methyl groups at δ 0.9–1.2 ppm .
    • ¹³C NMR : Sulfonyl carbon appears at δ 125–130 ppm .
  • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P2₁/c space group) .

Advanced: How can molecular docking studies predict biological interactions of this sulfonamide derivative?

Answer:

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).
  • Docking software : Use AutoDock Vina with AMBER force fields.
    • Validation : Compare results with co-crystallized ligands (RMSD < 2.0 Å acceptable) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (e.g., RMSF < 1.5 Å for active-site residues) .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme inhibition : Spectrophotometric assays (e.g., carbonic anhydrase inhibition via 4-nitrophenyl acetate hydrolysis at 400 nm) .
  • Antimicrobial activity : Broth microdilution (MIC values) against S. aureus (ATCC 25923) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation via nonlinear regression) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Data normalization : Account for assay variability (e.g., normalize to positive controls like acetazolamide) .
  • Meta-analysis : Use RevMan for heterogeneity testing (I² statistic); exclude outliers with >50% heterogeneity .
  • Mechanistic studies : Phosphoproteomics (LC-MS/MS) to identify off-target effects .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis; monitor airborne particulates with NIOSH Method 0500 .
  • Spill management : Neutralize with 10% sodium bicarbonate before disposal .

Advanced: How to design experiments for studying its stability under varying conditions?

Answer:

  • DoE approach : 2³ factorial design varying pH (2–9), temperature (25–60°C), and light exposure .
  • Analytical methods :
    • HPLC-MS : Track degradation products (e.g., hydrolyzed sulfonamide) .
    • Kinetic modeling : Arrhenius equation to predict shelf-life at 25°C .

Advanced: What computational tools model its reactivity in non-aqueous solvents?

Answer:

  • COSMO-RS : Predict solubility and reaction rates in ionic liquids .
  • ReaxFF MD : Simulate bond cleavage pathways during thermal decomposition .
  • Machine learning : Train models on solvent dielectric constant vs. reaction yield datasets .

Cross-disciplinary: How does this compound align with emerging trends in chemical engineering research?

Answer:

  • Process intensification : Microreactors for continuous sulfonylation (residence time < 10 minutes) .
  • Green chemistry : Replace pyridine with immobilized base catalysts (e.g., Amberlyst A21) .
  • AI integration : Autonomous labs using robotic platforms for high-throughput synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.